molecular formula C15H28N2O3 B2604242 Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate CAS No. 1824017-45-9

Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate

Cat. No.: B2604242
CAS No.: 1824017-45-9
M. Wt: 284.4
InChI Key: YOOKPTXPIGNMFL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate is a complex organic compound that features both azetidine and piperidine rings

Properties

IUPAC Name

tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-6-4-12(5-7-17)8-16-9-13(10-16)11-18/h12-13,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOKPTXPIGNMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824017-45-9
Record name tert-butyl 4-{[3-(hydroxymethyl)azetidin-1-yl]methyl}piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of azetidine and piperidine intermediates, which are then coupled under specific reaction conditions. The reaction often requires the use of protecting groups, such as tert-butyl, to ensure the stability of the intermediate compounds during the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups into the azetidine or piperidine rings .

Mechanism of Action

The mechanism of action of tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine and piperidine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Similar structure but lacks the hydroxymethyl group.

    Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains the azetidine ring with a hydroxymethyl group but lacks the piperidine ring.

Uniqueness

Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate is unique due to the presence of both azetidine and piperidine rings, along with the hydroxymethyl group. This combination of structural features provides the compound with distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H28N2O3
  • Molecular Weight : 284.41 g/mol

This compound exhibits several biological activities, particularly in neuroprotection and anti-inflammatory responses. The compound has been studied for its effects on:

  • Acetylcholinesterase Inhibition : This activity is significant in the context of Alzheimer's disease, where the inhibition of this enzyme can enhance cholinergic transmission.
  • Neuroprotection : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound can modulate cell viability and inflammatory markers in astrocyte cultures exposed to Aβ peptides. Key findings include:

Parameter Control Aβ Treatment Aβ + Compound Treatment
Cell Viability (%)10043.7862.98
TNF-α Production (pg/mL)208050
IL-6 Production (pg/mL)103025

These results indicate that the compound significantly improves cell viability and reduces pro-inflammatory cytokine production when co-administered with Aβ.

In Vivo Studies

In vivo studies assessing the efficacy of the compound in animal models have shown mixed results. While some studies reported improvements in cognitive function and reduced Aβ deposition in treated groups, others indicated no significant differences compared to control groups. The variability may be attributed to factors such as dosage, administration route, and individual animal responses.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Alzheimer's Disease Model : In a study involving scopolamine-induced memory impairment in rats, administration of the compound resulted in improved performance in memory tasks compared to untreated controls, suggesting cognitive enhancement properties.
  • Neuroinflammation Model : Another study demonstrated that the compound reduced neuroinflammatory markers in a model of traumatic brain injury, indicating its potential as a neuroprotective agent.

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